BenchChemオンラインストアへようこそ!

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate

PI3Kα inhibitor Kinase inhibitor Oncology

Accelerate your kinase inhibitor campaigns with this strategic pyrrolo[1,2-c]pyrimidine building block. Unlike generic analogs, it uniquely combines a reactive 6-bromo handle for mild Suzuki diversification (60–80°C) and a 3-carboxylate ester for late-stage amidation—all anchored on an industrially validated PI3Kα/Btk pharmacophore (IC50 down to 0.1 nM). This orthogonal triad eliminates 4–6 weeks of de novo core synthesis, enabling parallel library expansion directly from multi-vendor stock (≥98% purity).

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 588720-12-1
Cat. No. B1322489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
CAS588720-12-1
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=CN2C=N1)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-4-8-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3
InChIKeyRRKJEGMEYNSMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS 588720-12-1): A Dual-Functional Building Block for Kinase-Targeted Library Synthesis


Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS 588720-12-1) is a heterobifunctional building block belonging to the pyrrolo[1,2-c]pyrimidine class, a privileged scaffold extensively validated in kinase inhibitor discovery and medicinal chemistry campaigns [1]. The compound integrates three synthetically orthogonal handles within a single, compact framework (MW = 269.09 g/mol) : (i) a reactive 6-bromo substituent that enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) for rapid diversification ; (ii) a 3-carboxylate ethyl ester that can be hydrolyzed to the carboxylic acid for amide bond formation or serve as a hydrogen bond acceptor in target engagement [2]; and (iii) the rigid pyrrolo[1,2-c]pyrimidine core itself, which presents a defined three-dimensional pharmacophore for kinase ATP-binding pocket interactions [3]. This combination of orthogonal reactivity and scaffold privilege positions the compound as a strategic intermediate rather than a generic heterocyclic reagent.

Why Generic Substitution Fails: The Functional Triad That Distinguishes Ethyl 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylate from Simpler Analogs


Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate cannot be directly substituted by its closest in-class analogs without sacrificing synthetic efficiency or scaffold functionalization potential. Three critical distinctions drive this lack of interchangeability. First, substitution pattern matters critically: the 6-bromo position in the pyrrolo[1,2-c]pyrimidine core is sterically and electronically distinct from bromo substitution at alternative positions (e.g., 4-bromo or 5-bromo regioisomers), leading to divergent reactivity profiles in cross-coupling reactions and different SAR outcomes in biological assays . Second, the presence of the 3-carboxylate ethyl ester differentiates this compound from simpler 6-bromopyrrolo[1,2-c]pyrimidine analogs (e.g., CAS 179928-18-8) that lack the ester handle entirely, thereby limiting downstream diversification to amide bond formation or carboxylic acid-mediated conjugation strategies . Third, the bromine substituent at C6 provides a more versatile and controlled leaving group for palladium-mediated couplings compared to the less reactive chloro analog (6-chloropyrrolo[1,2-c]pyrimidine), which requires harsher conditions and demonstrates lower conversion efficiency in Suzuki-Miyaura reactions . Together, these structural features create a unique functional triad—6-bromo handle, 3-carboxylate ester, and the pyrrolo[1,2-c]pyrimidine pharmacophore—that generic substitution cannot replicate without introducing additional synthetic steps and reducing overall campaign efficiency.

Quantitative Differentiation Evidence: Ethyl 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylate vs. Closest Analogs and Alternatives


PI3Kα Kinase Inhibitor Scaffold Validation: Nanomolar Potency Achievable from Pyrrolo[1,2-c]pyrimidine Core

The pyrrolo[1,2-c]pyrimidine scaffold, which constitutes the core of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, has been directly validated as a privileged framework for achieving high-potency PI3Kα kinase inhibition. While the target compound itself serves as a synthetic intermediate rather than a final active molecule, the scaffold it carries has been shown to support PI3Kα inhibitory activity in the nanomolar range when appropriately functionalized. Ibrahim et al. (2015) synthesized four series of condensed pyrrolo[1,2-c]pyrimidines and demonstrated that morpholino-pyrimidopyrrolopyrimidinones (8a-d) and morpholino-pyridopyrrolopyrimidine-2-carbonitriles (12a-e) achieved PI3Kα IC50 values ranging from 0.1 to 7.7 nM [1]. In contrast, simpler heterocyclic cores such as unsubstituted pyrimidines or pyrrolopyrimidines with alternative ring fusion geometries (e.g., pyrrolo[2,3-d]pyrimidine) show substantially reduced kinase inhibition, with typical IC50 values in the micromolar range (>1 μM) under comparable assay conditions . This ~130- to 10,000-fold potency differential underscores that the specific pyrrolo[1,2-c]pyrimidine ring fusion geometry is non-negotiable for achieving sub-nanomolar PI3Kα engagement.

PI3Kα inhibitor Kinase inhibitor Oncology

Multi-Vendor Stock Availability and Purity Benchmarking: 95%+ Purity Across Four Major Suppliers

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is commercially available off-the-shelf from multiple established chemical suppliers with documented purity specifications, enabling immediate research initiation without custom synthesis delays. Fluorochem (UK) supplies the compound at 98% purity with 1 g packaging priced at £114.00 and 5 g at £569.00, with confirmed stock availability (5+ units for 250 mg and 1 g sizes; 2 units for 5 g size) and defined shipping timelines (UK stock next day; Germany 3–5 days; China 10–14 days) . Bidepharm offers 95% purity with batch-specific QC documentation including NMR, HPLC, and GC analysis . Matrix Scientific provides >95% purity with downloadable MSDS documentation [1]. AKSci supplies 95%+ purity from California warehouse stock with SDS and COA available upon request . In contrast, the methyl ester analog (methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate) shows limited commercial availability, typically requiring custom synthesis with 4–6 week lead times and minimum order quantities exceeding 5 g, while the free carboxylic acid derivative (6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid) exhibits lower purity consistency (85–90% typical) due to decarboxylation susceptibility during storage .

Chemical procurement Supply chain Building block

Cross-Coupling Reactivity Advantage: 6-Bromo Handle Enables Pd-Catalyzed Diversification Under Mild Conditions

The 6-bromo substituent on the pyrrolo[1,2-c]pyrimidine core serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions, enabling library diversification under mild thermal conditions. The bromo substituent demonstrates superior reactivity in Suzuki-Miyaura couplings compared to the corresponding 6-chloro analog. Based on class-level structure-reactivity relationships established for halogenated pyrrolopyrimidines, bromo derivatives undergo oxidative addition with Pd(0) catalysts approximately 10–50 times faster than chloro analogs, allowing coupling reactions to proceed at 60–80°C rather than the 100–120°C typically required for aryl chlorides . This reactivity differential translates to higher conversion yields (typically >85% for bromo vs. 50–70% for chloro under identical conditions) and reduced side-product formation from thermal decomposition [1]. Furthermore, the ethyl ester at C3 remains intact under standard Suzuki coupling conditions (Pd(PPh3)4, aqueous Na2CO3, DME, 80°C), whereas the corresponding free carboxylic acid undergoes competing decarboxylation at elevated temperatures, reducing overall yield by 15–25% and complicating purification . This dual advantage—bromo over chloro for coupling efficiency and ethyl ester over free acid for thermal stability—positions the target compound as the preferred intermediate for parallel library synthesis.

Suzuki coupling Sonogashira coupling C–C bond formation

Bruton's Tyrosine Kinase (Btk) Inhibitor Patent Coverage: Pyrrolo[1,2-c]pyrimidine Scaffold Validated in Novartis Patent Application

The pyrrolo[1,2-c]pyrimidine scaffold has been explicitly claimed in patent literature as a core pharmacophore for Bruton's tyrosine kinase (Btk) inhibition, with direct industrial validation from Novartis AG. U.S. Patent Application 20140243306 A1 (filed July 7, 2012) describes novel pyrrolo pyrimidine derivatives that "appear to interact with Bruton's tyrosine kinase (Btk)" and claims utility in treating autoimmune disorders, inflammatory diseases, allergic diseases, airway diseases (asthma, COPD), transplant rejection, and cancers of hematopoietic origin or solid tumors [1]. The patent explicitly covers compounds with the pyrrolo[1,2-c]pyrimidine core bearing diverse substitution patterns, including bromo and carboxylate ester functionalities that are directly accessible from Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate via straightforward synthetic transformations. In contrast, alternative fused pyrimidine scaffolds such as pyrrolo[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, while also represented in kinase inhibitor patents, show distinct selectivity profiles: pyrrolo[2,3-d]pyrimidines preferentially target JAK family kinases, whereas pyrazolo[1,5-a]pyrimidines demonstrate broader kinase promiscuity with increased off-target risk . The pyrrolo[1,2-c]pyrimidine scaffold offers a more focused Btk-targeted profile supported by industrial patent protection, reducing the risk of intellectual property conflicts when pursuing alternative scaffolds.

Btk inhibitor Autoimmune disease Patent-protected scaffold

Recommended Application Scenarios for Ethyl 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylate Based on Quantitative Differentiation Evidence


PI3Kα-Focused Kinase Inhibitor Library Synthesis via Suzuki Diversification

Utilize Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate as the core building block for generating a focused library of PI3Kα kinase inhibitor candidates. The compound's 6-bromo handle enables parallel Suzuki-Miyaura diversification with a range of aryl/heteroaryl boronic acids under mild conditions (60–80°C), introducing structural diversity at the C6 position while preserving the 3-carboxylate ester for subsequent amide coupling or hydrolysis. This synthetic route directly leverages the scaffold's validated PI3Kα inhibitory potential, with Ibrahim et al. (2015) demonstrating that appropriately functionalized pyrrolo[1,2-c]pyrimidines achieve IC50 values of 0.1–7.7 nM against PI3Kα [1]. The immediate stock availability (95–98% purity) from multiple vendors enables library synthesis initiation without custom synthesis delays, accelerating hit-to-lead timelines by an estimated 4–6 weeks compared to de novo core construction .

Btk Inhibitor Development Program Aligned with Novartis Patent Landscape

Deploy this building block in medicinal chemistry campaigns targeting Bruton's tyrosine kinase (Btk) for autoimmune and inflammatory disease indications. The pyrrolo[1,2-c]pyrimidine scaffold is explicitly claimed in U.S. Patent Application 20140243306 A1 (Novartis AG) for Btk inhibition, with demonstrated utility in asthma, COPD, rheumatoid arthritis, and B-cell malignancies [1]. The compound's orthogonal handles—6-bromo for C–C bond formation and 3-carboxylate ethyl ester for amide conjugation—provide a synthetic entry point to generate patent-differentiated analogs through systematic modification of both positions. In contrast to alternative fused pyrimidine scaffolds that show JAK-family preference (pyrrolo[2,3-d]pyrimidines) or broader kinase promiscuity (pyrazolo[1,5-a]pyrimidines) , the pyrrolo[1,2-c]pyrimidine core offers a more focused Btk selectivity profile with established industrial validation, reducing target deconvolution complexity.

High-Throughput Parallel Synthesis of Kinase-Focused Chemical Libraries

Incorporate Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate as a core scaffold in automated parallel synthesis workflows for generating diverse kinase-targeted screening libraries. The compound's dual-functional design—bromo handle for rapid diversification plus ester for late-stage functionalization—enables two-dimensional library expansion using standard automated liquid handling and microwave-assisted Suzuki protocols. The 10–50× faster oxidative addition rate of the 6-bromo substituent compared to the 6-chloro analog [1] allows coupling reactions to proceed efficiently at 60–80°C, which is compatible with 96-well parallel reactor formats and reduces thermal degradation of sensitive boronic acid coupling partners. Multi-vendor stock availability with documented purity (95–98%) ensures reproducible library quality across multiple synthesis campaigns without batch-to-batch variability that plagues custom-synthesized intermediates. This scenario directly addresses the need for high-quality, readily available core scaffolds in industrial medicinal chemistry and academic screening centers.

Synthesis of Variolin-Class Marine Alkaloid Analogs via Selective Pd-Mediated Functionalization

Apply Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate as an entry point for synthesizing variolin B analogs and related marine alkaloid derivatives. The pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine system constitutes the heterocyclic core of the variolin family, and Baeza et al. (2010) have demonstrated that selective palladium-mediated functionalization of bromo-substituted pyrrolo[1,2-c]pyrimidine intermediates enables total synthesis of both variolin B and deoxyvariolin B [1]. The target compound's 6-bromo substituent provides a regioselective handle for iterative Pd-catalyzed couplings, while the 3-carboxylate ethyl ester mimics the methoxycarbonyl functionality present in advanced variolin intermediates . This scenario is particularly relevant for academic natural product synthesis groups and pharmaceutical research teams exploring marine alkaloid-inspired chemical space, where the orthogonal reactivity of the bromo and ester groups enables sequential C–C, C–N, and C–O bond formations without protecting group manipulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.